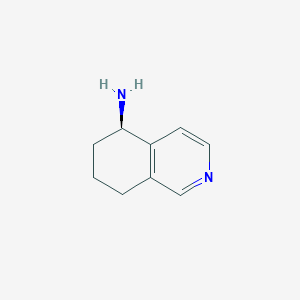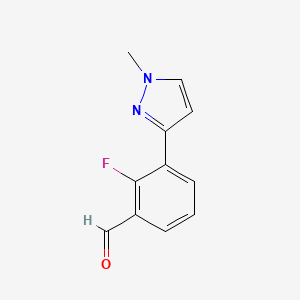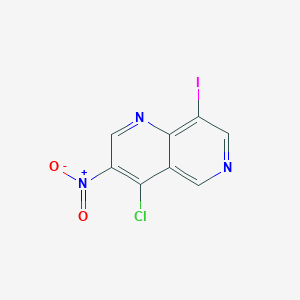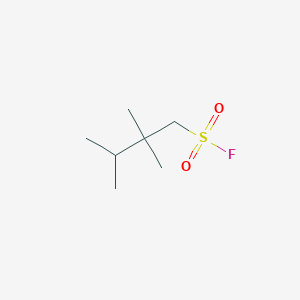
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a butanone moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
準備方法
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the benzofuran ring, followed by the introduction of the butanone group. Common reagents used in these reactions include benzofuran derivatives, alkyl halides, and ketones.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product’s formation. Catalysts such as Lewis acids or bases may be employed to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent production and minimizes human error.
化学反応の分析
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced. Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in studying biological processes and interactions. It can act as a ligand for various receptors, aiding in understanding receptor-ligand interactions.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s stability and reactivity make it suitable for industrial applications, such as in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity. For example, it can act as an antagonist or agonist at certain receptor sites.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic effect. These pathways may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,3-dihydro-1-benzofuran-2-yl)methylpiperazine and 1-phenyl-4-[(5-phenyl-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine share structural similarities.
Uniqueness: The presence of the butanone group in this compound distinguishes it from other benzofuran derivatives. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
InChI |
InChI=1S/C13H16O2/c1-3-9(2)13(14)12-8-10-6-4-5-7-11(10)15-12/h4-7,9,12H,3,8H2,1-2H3 |
InChIキー |
JWHOXTRWBSHUTJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)C1CC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)

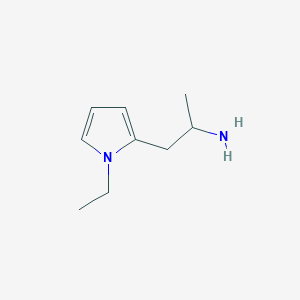
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)

![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
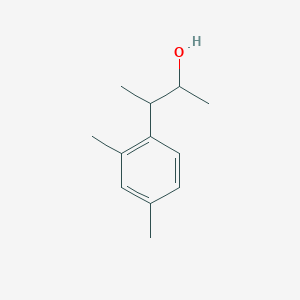
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
